(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane
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Overview
Description
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane is a complex organic compound with a unique structure characterized by multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane involves multiple steps, starting from simpler precursorsThe reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-methyl-6-[(phenylsulfanyl)oxy]tetrahydro-2H-pyran: Similar structure but with different substituents.
(2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol: Similar backbone with different functional groups.
Uniqueness
The uniqueness of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H34O5 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane |
InChI |
InChI=1S/C30H34O5/c1-3-19-31-30-29(34-22-26-17-11-6-12-18-26)28(33-21-25-15-9-5-10-16-25)27(23(2)35-30)32-20-24-13-7-4-8-14-24/h3-18,23,27-30H,1,19-22H2,2H3/t23-,27+,28+,29-,30-/m0/s1 |
InChI Key |
GJRZTGOFUKVYMR-NOZRFFRFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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